7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials.
Functional Group Modifications: Additional functional group modifications, such as methylation, are carried out to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride and piperazine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It finds applications in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies using molecular docking and biochemical assays help elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition.
Uniqueness
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzylpiperazine moiety, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets.
Properties
Molecular Formula |
C26H29N5 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H29N5/c1-19-9-11-23(12-10-19)25-21(3)26-27-20(2)17-24(31(26)28-25)30-15-13-29(14-16-30)18-22-7-5-4-6-8-22/h4-12,17H,13-16,18H2,1-3H3 |
InChI Key |
LSYDLQRKLFTBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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